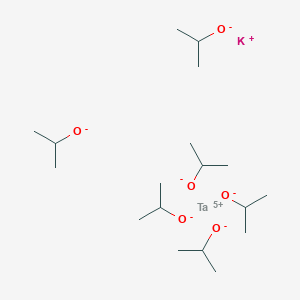

potassium;propan-2-olate;tantalum(5+)

Descripción

Significance of Tantalum(V) Alkoxides in Advanced Chemical Research

Tantalum(V) alkoxides, such as tantalum(V) ethoxide and tantalum(V) isopropoxide, are pivotal in advanced chemical research primarily due to their role as precursors for the synthesis of tantalum pentoxide (Ta₂O₅). bohrium.comwikipedia.org Tantalum pentoxide is a material of immense technological importance, valued for its high refractive index, low absorption, and high dielectric constant, making it suitable for applications in optical coatings and electronic components like capacitors. wikipedia.org The hydrolysis of tantalum alkoxides provides a versatile route to produce thin films and gels of tantalum oxide. wikipedia.org

Furthermore, tantalum alkoxides are instrumental in the development of new catalytic systems. Research has shown that tantalum alkoxide complexes can be tailored for specific catalytic activities, such as the ring-opening polymerization of ε-caprolactone. rsc.org The ability to modify the ligands surrounding the tantalum center allows for the fine-tuning of the catalyst's electronic and steric properties, thereby influencing its reactivity and selectivity. rsc.org The electrochemical synthesis of tantalum alkoxides has also been explored as a more productive, cost-effective, and environmentally friendly alternative to traditional chemical methods, yielding high-purity products suitable for use in electronic devices. bohrium.com

Overview of Alkali Metal Tantalum(V) Alkoxide Complexes as Research Subjects

The incorporation of alkali metals into tantalum(V) alkoxide frameworks gives rise to a class of compounds known as alkali metal tantalum(V) alkoxide complexes. These heterometallic species, with the general formula MM′(OR)₆ (where M is an alkali metal like Li, Na, or K, and M' is Nb or Ta), have been the subject of synthetic and structural investigations. rsc.org The formation of these double alkoxides occurs through the reaction of tantalum penta-alkoxides with the corresponding alkali metal alkoxides. rsc.org

These complexes are not merely simple salts but often exhibit unique structural arrangements and bonding characteristics that influence their physical and chemical properties. The nature of the alkali metal and the alkyl group of the alkoxide ligand can significantly impact the structure and reactivity of the resulting complex. mdpi.com The study of these complexes contributes to a fundamental understanding of heterometallic systems and their potential as single-source precursors for mixed-metal oxide materials.

Positioning of Potassium Propan-2-olate Tantalum(5+) within Contemporary Inorganic and Organometallic Chemistry Research

Potassium propan-2-olate tantalum(5+), or potassium tantalum isopropoxide, is a specific example of an alkali metal tantalum(V) alkoxide complex. americanelements.com It serves as a valuable reagent and precursor material with applications in thin film deposition and industrial chemistry. americanelements.com The presence of both potassium and tantalum within a single molecular entity makes it a compelling subject for research in materials science. For instance, the synthesis of high-quality potassium tantalate (KTaO₃) thin films, a quantum material with potential superconducting properties, faces challenges due to the different vapor pressures of potassium and tantalum. wisc.edu While not a direct precursor in the cited study, the chemistry of potassium-tantalum-oxygen-containing compounds like potassium tantalum isopropoxide is highly relevant to overcoming such synthetic hurdles.

In the broader context of organometallic chemistry, the study of potassium tantalum isopropoxide contributes to the understanding of heterobimetallic alkoxides. These compounds are often investigated for their potential as catalysts or as precursors for the controlled synthesis of complex oxide materials with specific stoichiometries and properties. The interplay between the alkali metal and the transition metal center can lead to synergistic effects, influencing catalytic activity and the properties of the resulting materials. nih.gov

Interactive Data Table: Properties of Key Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Potassium;propan-2-olate;tantalum(5+) | potassium;propan-2-olate;tantalum(5+) | KTa[OCH(CH₃)₂]₆ | 616.69 |

| Tantalum(V) ethoxide | Tantalum(V) ethoxide | Ta₂(OC₂H₅)₁₀ | 406.25 |

| Tantalum pentoxide | Tantalum(V) oxide | Ta₂O₅ | 441.89 |

| Potassium tantalate | potassium;oxygen(2-);tantalum(5+) | KTaO₃ | 268.044 |

| Potassium propan-2-olate | potassium;propan-2-olate | C₃H₇KO | 98.19 |

Propiedades

Número CAS |

21864-26-6 |

|---|---|

Fórmula molecular |

C18H42KO6Ta |

Peso molecular |

574.6 g/mol |

Nombre IUPAC |

potassium;propan-2-olate;tantalum(5+) |

InChI |

InChI=1S/6C3H7O.K.Ta/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+1;+5 |

Clave InChI |

DGYDIVXTNROXOD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[K+].[Ta+5] |

Origen del producto |

United States |

Coordination Chemistry and Structural Elucidation of Potassium Propan 2 Olate Tantalum 5+ Complexes

Molecular Architectures and Oligomerization Phenomena in Solution and Solid State

The structural chemistry of tantalum(V) isopropoxide and its potassium salt derivative is characterized by a tendency towards oligomerization, with distinct architectures observed in the solid state and dynamic equilibria present in solution.

Dimeric Structures and Bridging Isopropoxide Ligands

In the absence of alkali metal counterions, tantalum(V) alkoxides typically adopt dimeric structures. wikipedia.org The parent compound, tantalum(V) isopropoxide, is analogous to tantalum(V) ethoxide, which exists as a dimer with the formula Ta₂(OC₂H₅)₁₀. This architecture consists of two six-coordinate tantalum(V) centers. wikipedia.org From a geometric standpoint, the structure can be described as a pair of octahedra sharing a common edge. wikipedia.org

The coordination sphere of each tantalum atom is completed by four terminal and two bridging isopropoxide ligands. wikipedia.org These bridging alkoxide groups are a characteristic feature of many Group 5 metal alkoxides in the solid state. The formation of the potassium salt, formally K[Ta(OCH(CH₃)₂)₆], necessitates the cleavage of these isopropoxide bridges upon reaction with a potassium alkoxide source, leading to a mononuclear tantalate anion.

| Feature | Tantalum(V) Isopropoxide Dimer [Ta₂(O-i-Pr)₁₀] | Potassium Hexa-isopropoxytantalate(V) K[Ta(O-i-Pr)₆] (Expected) |

| Nuclearity | Dinuclear | Mononuclear Anion |

| Ta Coordination No. | 6 | 6 |

| Ta Geometry | Distorted Octahedral | Octahedral |

| Ligand Types | Terminal & Bridging Isopropoxide | Terminal Isopropoxide |

| Overall Structure | Edge-sharing Bioctahedra | Ionic Salt |

Monomeric Species and Dynamic Equilibria in Solution

In solution, tantalum(V) isopropoxide exhibits a dynamic equilibrium between the stable dimeric form, [Ta(OCH(CH₃)₂)₅]₂, and a monomeric species, Ta(OCH(CH₃)₂)₅. This equilibrium is influenced by factors such as the solvent, concentration, and temperature. The presence of the monomeric form is crucial for reactivity, including the formation of the hexa-coordinate potassium salt. The addition of potassium isopropoxide shifts this equilibrium by trapping the monomeric tantalum species as the thermodynamically stable hexa-isopropoxytantalate(V) anion, [Ta(OCH(CH₃)₂)₆]⁻.

Stereochemical Considerations and Preferred Coordination Geometries of Tantalum(V)

The high charge and small ionic radius of the Ta⁵⁺ cation dictate a preference for high coordination numbers, with six-coordination being particularly common. In the dimeric precursor, [Ta₂(OCH(CH₃)₂)₁₀], each tantalum center is six-coordinate, adopting a distorted octahedral geometry. wikipedia.org Upon formation of the potassium salt, the resulting [Ta(OCH(CH₃)₂)₆]⁻ anion is also anticipated to feature a six-coordinate tantalum atom, but with a more regular octahedral geometry due to the presence of six equivalent, terminal isopropoxide ligands.

While octahedral geometry is prevalent for homoleptic tantalum(V) alkoxides, other coordination environments are well-documented in different ligand systems. These demonstrate the stereochemical flexibility of the tantalum(V) center.

| Coordination Geometry | Example Tantalum(V) Complex Type |

| Octahedral | [Ta(OR)₆]⁻, [Ta₂(OR)₁₀] |

| Pentagonal Bipyramidal | TaCl₃(NNPh₂)₃ |

| Trigonal Bipyramidal | [TaCl₂(NNNcat)] |

Other geometries, such as tetrahedral and pentagonal bipyramidal, have been observed, particularly in mononuclear oxytantalum and mixed-ligand complexes. alfa-chemistry.comnih.gov For instance, trigonal bipyramidal coordination has been confirmed by single-crystal X-ray diffraction for certain tantalum(V) pincer complexes. nih.gov

Influence of Alkali Metal Counterions on Tantalum Coordination Environment

The presence of an alkali metal counterion, such as potassium (K⁺), is fundamental to the formation and structure of the hexa-isopropoxytantalate(V) complex. The potassium ion's primary role is to facilitate the cleavage of the bridging alkoxides in the dimeric [Ta₂(OCH(CH₃)₂)₁₀] precursor, enabling the formation of the mononuclear [Ta(OCH(CH₃)₂)₆]⁻ anion.

In the solid state, the K⁺ ion is not merely a spectator ion for charge balance. Its size and coordination preferences dictate the crystal lattice packing and can influence the local symmetry of the tantalate anion through ion-pairing interactions. In related heavy alkali metal manganate complexes, potassium, rubidium, and cesium ions have been shown to propagate polymeric zig-zag chains via cation-π-arene interactions, highlighting the significant structural role these ions can play. nih.gov While specific structural data for K[Ta(OCH(CH₃)₂)₆] is not detailed in the surveyed literature, it is expected that the K⁺ ion would be coordinated by oxygen atoms from several neighboring [Ta(OCH(CH₃)₂)₆]⁻ anions, creating a complex three-dimensional ionic lattice.

Structural Correlations in Mixed-Ligand and Heterometallic Analogues

Mixed-Ligand Analogues: The substitution of one or more isopropoxide ligands with other functionalities, such as halides or aryloxides, significantly alters the electronic and steric properties of the tantalum center. This can lead to changes in coordination number and geometry. For example, seven-coordinate pentagonal bipyramidal geometries are known in some mixed chloride-amine-pyrrolide tantalum complexes.

Heterometallic Analogues: Incorporating a second, different metal atom leads to heterometallic alkoxides with unique structures and reactivity.

Alkali Metal Heteroalkoxides: The title compound itself is a prime example of a heterometallic alkoxide. Similar complexes, such as those involving lithium or sodium, have been synthesized. The chemistry of heterobimetallic uranium(V)-alkali metal alkoxides has also been explored, providing insight into the structural interplay between f-block elements and alkali cations within an alkoxide framework. mdpi.com

Transition Metal Heteroalkoxides: Tantalum alkoxides serve as precursors to more complex heterometallic systems containing other transition metals. Bimetallic alkoxides like NbTa(OMe)₁₀ have been used to synthesize trimetallic oxo-alkoxide clusters containing rhenium. slu.se Furthermore, early-late heterobimetallic complexes, such as those combining tantalum with iridium or osmium, have been designed for cooperative reactivity, including the cleavage of carbon dioxide. nih.gov These complexes often feature bridging hydride or alkyl ligands between the two distinct metal centers.

These analogues demonstrate that the fundamental dimeric and mononuclear alkoxide structures of tantalum can be systematically modified, leading to a diverse range of molecular architectures with tailored properties.

Reactivity and Mechanistic Investigations of Potassium Propan 2 Olate Tantalum 5+ Chemistry

Hydrolytic and Condensation Pathways for Oxide Formation

The general reaction for the complete hydrolysis of the dimeric form of a tantalum alkoxide, such as tantalum(V) ethoxide, to tantalum(V) oxide is represented as: Ta₂(OR)₁₀ + 5H₂O → Ta₂O₅ + 10ROH wikipedia.orgwikipedia.org

Studies using X-ray absorption fine structure and Raman spectroscopy have shown that tantalum alkoxides are typically dimeric in solution and undergo immediate hydrolysis and condensation upon the introduction of water. nih.gov This high reactivity necessitates careful control of reaction conditions, often requiring inert atmospheres to prevent premature or uncontrolled precipitation. gelest.com

The conversion of tantalum(V) isopropoxide from a molecular precursor to an extended solid-state oxide network occurs through a two-step process: hydrolysis followed by condensation.

Hydrolysis: The initial step is the nucleophilic attack of water on the electrophilic tantalum center. This results in the substitution of one or more isopropoxide (-O-iPr) ligands with hydroxyl (-OH) groups, releasing isopropanol (B130326). Ta(O-iPr)₅ + H₂O → Ta(O-iPr)₄(OH) + iPrOH

Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other precursor molecules. This process forms the stable tantalum-oxygen-tantalum (Ta-O-Ta) bridges that constitute the backbone of the resulting oxide material. nih.govcdnsciencepub.com Condensation can proceed via two main pathways:

Oxolation: Two hydroxyl-containing species react to form a Ta-O-Ta bond and eliminate a water molecule. Ta-OH + HO-Ta → Ta-O-Ta + H₂O

Alcoxolation: A hydroxyl group on one molecule reacts with an alkoxide group on another, eliminating an alcohol molecule. researchgate.net Ta-OH + (iPrO)-Ta → Ta-O-Ta + iPrOH

These condensation steps repeat, leading to the formation of polymeric tantalum oxide alkoxides, which are intermediates in the formation of the final Ta₂O₅ network. cdnsciencepub.com Ebulliometric studies on various tantalum alkoxides have demonstrated that the degree of polymerization increases with the degree of hydrolysis, and the resulting structures often involve 6-co-ordinated tantalum centers. cdnsciencepub.com The different reactivities of metal alkoxides can be exploited; for instance, in mixed-metal systems, the faster hydrolysis and condensation rate of one precursor can lead to homocondensation (M-O-M) before hetero-condensation (M-O-M') occurs. nih.gov

The rate of hydrolysis and condensation is not constant but is significantly influenced by both steric and electronic factors related to the alkoxide ligands.

Steric Factors: The size and branching of the alkyl group in the alkoxide ligand play a crucial role. Bulky ligands, such as the isopropoxide group, create more steric hindrance around the tantalum center compared to smaller groups like methoxide (B1231860) or ethoxide. This steric shield can impede the approach of water molecules, thereby slowing the rate of hydrolysis. cdnsciencepub.com However, as hydrolysis progresses and alkoxide groups are sequentially replaced by smaller hydroxyl groups, the steric hindrance diminishes, potentially accelerating subsequent reaction steps. cdnsciencepub.com

Electronic Factors: The electronic nature of the metal center and the ligands is also critical. Modifying the precursor by substituting one or more alkoxide ligands with a chelating ligand, such as acetylacetone (B45752) (a β-diketone), can drastically alter its reactivity. This type of chemical modification leads to an increase in the coordination number of the tantalum atom (e.g., from 6 to 8), which significantly stabilizes the complex. nih.gov This increased stability hinders the hydrolysis and condensation reactions, making the precursor less sensitive to water and more suitable for controlled deposition processes. nih.gov While detailed kinetic data for tantalum isopropoxide is specialized, analogous systems like titanium alkoxides show that Ti(OBu)₄ hydrolyzes faster than Ti(OiPr)₄, illustrating the subtle interplay of these factors. researchgate.net

Ligand Substitution and Exchange Dynamics

Tantalum(V) isopropoxide can undergo ligand substitution reactions, allowing for the chemical modification of the precursor to tailor its properties. These reactions are fundamental for creating new precursors with desired solubility, stability, or decomposition characteristics.

A common substitution reaction is alcoholysis , where a different alcohol is introduced to exchange the alkoxide groups. For example, tantalum pentamethoxide can be converted to tantalum penta-sec-butoxide by reacting it with sec-butanol in benzene. cdnsciencepub.com However, these exchange reactions are not always complete and can be governed by the relative stability of the resulting products. A notable example is the reaction of tantalum pentamethoxide with isopropanol, which does not proceed to the fully substituted tantalum(V) isopropoxide but instead halts at the formation of a stable mixed alkoxide, Ta(OMe)(OPri)₄. cdnsciencepub.com

Another important class of ligand exchange involves the use of chelating ligands, particularly β-diketones. These bidentate ligands can replace monodentate alkoxide groups to form highly stable chelate rings with the tantalum center. nih.gov This strategy is often employed to passivate the highly reactive metal alkoxide, reducing its sensitivity to ambient moisture and enabling more controlled processing, such as in photochemical solution deposition. nih.govresearchgate.netrsc.org

| Initial Precursor | Reactant | Product | Reaction Type | Significance | Reference |

|---|---|---|---|---|---|

| Tantalum Pentamethoxide | sec-Butanol | Tantalum Penta-sec-butoxide | Alcoholysis | Formation of a bulkier alkoxide. | cdnsciencepub.com |

| Tantalum Pentamethoxide | Isopropanol | Ta(OMe)(OPri)₄ (Mixed Alkoxide) | Incomplete Alcoholysis | Demonstrates the stability of mixed-ligand species. | cdnsciencepub.com |

| Tantalum(V) Ethoxide | Acetylacetone (β-diketone) | Chelated Tantalum Complex | Chelation / Ligand Exchange | Increases precursor stability and hinders hydrolysis. | nih.gov |

Thermal Decomposition and Pyrolysis Mechanisms in Precursor Conversion

Thermal treatment is a critical final step in converting the tantalum(V) isopropoxide precursor, or its hydrolyzed derivatives, into the final solid-state tantalum(V) oxide material. This process, known as thermal decomposition or pyrolysis, is essential in techniques like Chemical Vapor Deposition (CVD) and in the calcination stage of the sol-gel method. nih.govwikipedia.org

During heating, the organic ligands are eliminated, and the inorganic Ta-O-Ta network is consolidated and crystallized. The decomposition of tantalum(V) isopropoxide in the presence of moisture or air typically yields tantalum oxide, isopropanol, and other organic vapors. gelest.com The specific temperature required for complete conversion depends on the atmosphere and the nature of the precursor. For instance, hydrated tantalum oxide derived from hydrolysis is often calcined at temperatures between 500°C and 650°C to remove residual organic components and water, leading to the formation of crystalline Ta₂O₅. nih.govlehigh.edu

Detailed mechanistic studies on related precursors provide insight into the decomposition pathways. For example, the thermal decomposition of (alkanolato)bis(malonato)tantalum(V) complexes occurs in multiple steps below 300°C, producing byproducts such as acetic acid and alkenes like 2-methylpropene. researchgate.net Advanced computational studies on the analogous titanium isopropoxide (TTIP) using reactive force field molecular dynamics have revealed that thermal decomposition is not limited to a single pathway like beta-hydride elimination. Instead, multiple, energetically favorable reaction pathways exist for the liberation of ligands, providing a more nuanced, atomic-scale understanding of the conversion process. arxiv.org

Reductive Transformations and Generation of Lower-Valent Tantalum Species

While the chemistry of tantalum(V) isopropoxide is dominated by its +5 oxidation state leading to Ta₂O₅, it is possible to generate lower-valent tantalum species under reductive conditions. This area of research is less common but is important for accessing different tantalum-based materials and catalytic cycles.

The generation of low-valent tantalum, such as Ta(III), typically requires a starting complex that is amenable to reduction and a suitable reducing agent or set of conditions. For example, research has shown that a cyclometallated tantalum(V) hydride complex can undergo reductive elimination to form Ta(III) species. rsc.org This transformation can proceed through intermediates where C-N bonds are cleaved reductively. rsc.org Although this specific example does not start from tantalum(V) isopropoxide, it establishes the chemical feasibility of reducing Ta(V) centers.

More directly related to precursor chemistry, the final oxide product, Ta₂O₅, can be reduced to tantalum metal at high temperatures using potent reducing agents like calcium or aluminum. wikipedia.org This suggests that during high-temperature processing of tantalum(V) isopropoxide under strongly reducing atmospheres, the in-situ formation of lower-valent tantalum oxides or even tantalum metal could occur.

| Common Name / Systematic Name | Chemical Formula |

|---|---|

| Tantalum(V) isopropoxide | Ta(OCH(CH₃)₂)₅ |

| Tantalum(V) oxide | Ta₂O₅ |

| Isopropanol | C₃H₈O |

| Tantalum(V) ethoxide | Ta(OCH₂CH₃)₅ |

| Tantalum(V) methoxide | Ta(OCH₃)₅ |

| Tantalum(V) sec-butoxide | Ta(OCH(CH₃)CH₂CH₃)₅ |

| Acetylacetone | C₅H₈O₂ |

| Titanium(IV) isopropoxide | Ti(OCH(CH₃)₂)₄ |

| Titanium(IV) butoxide | Ti(O(CH₂)₃CH₃)₄ |

| Acetic acid | CH₃COOH |

| 2-Methylpropene | C₄H₈ |

| Calcium | Ca |

| Aluminum | Al |

Theoretical and Computational Studies on Potassium Propan 2 Olate Tantalum 5+ Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure and reactivity of complex molecules like potassium propan-2-olate tantalum(5+). researchgate.netosti.govyoutube.comrsc.orgyoutube.comresearchgate.netresearchgate.net DFT calculations allow for the determination of various electronic properties that are crucial for understanding the compound's behavior.

Key Investigated Properties:

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.

Electron Density Distribution: DFT can map the electron density surface, revealing the distribution of charge within the molecule. This helps in identifying electron-rich and electron-deficient regions, which are indicative of potential sites for nucleophilic or electrophilic attack.

Electrostatic Potential Maps: These maps provide a visual representation of the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. This is instrumental in understanding intermolecular interactions and the initial steps of a chemical reaction.

Reactivity Descriptors:

DFT calculations can also provide quantitative measures of reactivity, known as conceptual DFT descriptors. These descriptors are derived from the changes in energy as a function of the number of electrons.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (E(N+1) - E(N-1)) / 2 | Measures the tendency of a species to attract electrons. |

| Chemical Hardness (η) | η = (E(N+1) - 2E(N) + E(N-1)) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates the capacity to react. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the global electrophilic nature of a molecule. |

This table presents key reactivity descriptors calculated using DFT. The energies E(N), E(N+1), and E(N-1) correspond to the system with N, N+1, and N-1 electrons, respectively.

For the potassium propan-2-olate tantalum(5+) system, DFT studies would likely focus on how the presence of the potassium ion influences the electronic environment of the tantalum center and the isopropoxide ligands. This would involve comparing the electronic properties of the mixed-metal alkoxide with those of the parent tantalum(V) isopropoxide.

Molecular Dynamics Simulations for Solution-Phase Behavior and Aggregation

While DFT is powerful for studying individual molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of these molecules in a solution, which is critical for applications like sol-gel synthesis. americanelements.comresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.

Key Areas of Investigation:

Solvation and Solvent Effects: MD simulations can reveal how solvent molecules (e.g., isopropanol) arrange around the potassium propan-2-olate tantalum(5+) complex. This solvation shell can significantly impact the reactivity and stability of the complex.

Aggregation and Clustering: Metal alkoxides are known to form oligomeric or polymeric structures in solution. americanelements.com MD simulations can predict the tendency of potassium propan-2-olate tantalum(5+) units to aggregate and the likely structures of these aggregates. Understanding aggregation is crucial as it affects the precursor's properties and the final material's morphology.

Transport Properties: Properties such as diffusion coefficients can be calculated from MD trajectories, which are important for understanding mass transport in solution during processes like film deposition.

Simulation Parameters:

A typical MD simulation of this system would involve the following parameters:

| Parameter | Description | Example Value/Method |

| Force Field | A set of parameters describing the potential energy of the system. | A combination of a general force field (e.g., AMBER, CHARMM) for the organic parts and custom parameters for the metal centers. |

| Ensemble | The statistical mechanical ensemble used to represent the system. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature). |

| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) |

| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 atm |

| Time Step | The integration time step for the equations of motion. | 1-2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulation. | Nanoseconds (ns) to microseconds (μs) depending on the process studied. |

This table outlines typical parameters for an MD simulation of the potassium propan-2-olate tantalum(5+) system in solution.

Prediction of Reaction Intermediates and Transition States

Understanding the reaction pathways for the conversion of potassium propan-2-olate tantalum(5+) into tantalum-based materials is a key area of computational research. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and transition states. researchgate.net

Hydrolysis and Condensation Reactions:

The sol-gel process, a common application for metal alkoxides, involves hydrolysis and condensation reactions. Computational studies can elucidate the mechanisms of these steps:

Hydrolysis: The reaction with water to form Ta-OH species.

Ta(OR) + H₂O → Ta(OH) + ROH

Condensation: The formation of Ta-O-Ta bridges.

Oxolation: Ta(OH) + Ta(OR) → Ta-O-Ta + ROH

Alcoxolation: Ta(OR) + Ta(OR) → Ta-O-Ta + ROR

DFT calculations can determine the activation energies for these reactions, providing insights into the reaction kinetics. The presence of the potassium ion is expected to influence these reaction pathways, potentially by acting as a charge-balancing cation or by altering the steric environment around the tantalum center.

Illustrative Reaction Coordinate:

A hypothetical reaction coordinate for the initial hydrolysis step could be calculated, showing the energy changes as a water molecule approaches and reacts with the tantalum complex. This would reveal the energy of the transition state and any intermediate species formed.

Elucidation of Bonding Characteristics and Energetic Landscapes

A detailed understanding of the chemical bonds within the potassium propan-2-olate tantalum(5+) complex is fundamental to explaining its properties and reactivity. Computational methods provide powerful tools for analyzing these bonds.

Bonding Analysis Techniques:

Natural Bond Orbital (NBO) Analysis: This method analyzes the calculated wavefunction to provide a description of the bonding in terms of localized orbitals. It can quantify the nature of the Ta-O and K-O bonds, determining their ionic and covalent character.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atoms and bonds. The properties of the bond critical points provide information about the strength and nature of the chemical bonds.

Energy Decomposition Analysis (EDA): EDA partitions the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. This can be used to understand the nature of the interaction between the [Ta(O-iPr)₆]⁻ anion and the K⁺ cation.

Energetic Landscapes:

By calculating the energies of different possible isomers and conformations of the potassium propan-2-olate tantalum(5+) complex, a potential energy landscape can be constructed. This landscape reveals the most stable structures and the energy barriers between them. For instance, the coordination of the potassium ion to the oxygen atoms of the isopropoxide ligands can lead to various isomeric forms, and computational studies can predict their relative stabilities.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. For tantalum alkoxides, NMR studies can confirm the identity of the organic ligands and provide insight into dynamic processes such as intramolecular exchange. rsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for verifying the structure of the isopropoxide ligands attached to the tantalum center. In a typical ¹H NMR spectrum of a metal isopropoxide, one would expect to observe a septet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, arising from spin-spin coupling. The corresponding ¹³C NMR spectrum would show distinct resonances for the methine and methyl carbons.

For complex tantalum alkoxides, such as the dimeric tantalum pentamethoxide, variable-temperature NMR studies have been instrumental. rsc.orgnih.gov These studies reveal the presence of both terminal and bridging alkoxide groups, which often undergo rapid intramolecular exchange. rsc.org At room temperature, this exchange can lead to broadened or averaged signals, while at low temperatures, distinct signals for the different types of alkoxide groups can be resolved. nih.gov For potassium tantalum isopropoxide, similar dynamic behaviors would be investigated by observing changes in the NMR spectra as a function of temperature. The integration of the proton signals allows for the quantification of the relative number of protons in different chemical environments, confirming the ligand-to-metal ratio.

Table 1: Expected NMR Chemical Shifts for Isopropoxide Ligand in a Tantalum Complex This table presents hypothetical data based on typical values for metal isopropoxides.

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Methine (-CH) | 4.0 - 5.0 | Septet |

| ¹H | Methyl (-CH₃) | 1.2 - 1.5 | Doublet |

| ¹³C | Methine (-CH) | 65 - 75 | - |

| ¹³C | Methyl (-CH₃) | 25 - 30 | - |

Multinuclear NMR (e.g., ¹⁷O, ¹⁸³W) for Metal-Oxygen Environments and Bond Characteristics

While ¹H and ¹³C NMR probe the organic part of the molecule, multinuclear NMR can provide direct information about the coordination environment of the tantalum atom and the nature of the metal-oxygen bonds. ilpi.com

Other Nuclei: While the prompt mentions ¹⁸³W (Tungsten) NMR, this technique is not applicable to tantalum compounds. However, NMR studies of other quadrupolar nuclei in analogous systems, such as ⁹³Nb in niobium(V) complexes, can provide comparative insights into the behavior of Group 5 metal centers. rsc.orgnih.gov The broad chemical shift range of these metal nuclei makes them sensitive to subtle changes in the electronic structure and coordination geometry. rsc.org

X-ray Diffraction (XRD) for Solid-State Structures and Phase Analysis

X-ray diffraction is the definitive method for determining the arrangement of atoms in a crystalline solid, providing precise information on molecular structure and the phase composition of bulk materials. ub.edumdpi.com

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule. researchgate.netrsc.org The process involves irradiating a small single crystal (typically <0.5 mm) with monochromatic X-rays and analyzing the resulting diffraction pattern. ub.edu

For potassium tantalum isopropoxide, an SCXRD analysis would yield precise atomic coordinates, from which critical structural parameters can be calculated:

Bond Lengths: The exact distances of Ta-O, K-O, C-O, and C-C bonds.

Bond Angles: The angles between atoms, such as O-Ta-O, which define the coordination geometry around the tantalum center (e.g., octahedral).

Coordination Number: The number of atoms directly bonded to the central tantalum and potassium ions.

This technique has been successfully used to authenticate the structures of other complex tantalum compounds, confirming coordination environments and molecular arrangements. rsc.orgnih.gov

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. mdpi.com Instead of a single crystal, a fine powder of the material is analyzed, producing a diffraction pattern that is characteristic of its crystalline phase(s).

Potassium tantalum isopropoxide often serves as a precursor in sol-gel or hydrothermal syntheses to produce various functional materials, such as potassium tantalate (KTaO₃) or other mixed-metal oxides. researchgate.net In this context, PXRD is used to:

Identify Crystalline Phases: Confirm the formation of the desired target material by comparing the experimental diffraction pattern to standard patterns from databases like the ICDD. researchgate.net

Assess Purity: Detect the presence of any crystalline impurities or unreacted starting materials.

Analyze Phase Transitions: Monitor changes in the crystal structure of a material as a function of temperature or other processing conditions. researchgate.netnih.gov

For example, if potassium tantalum isopropoxide were thermally decomposed to form potassium tantalate, PXRD would be the primary method to verify the formation of the desired perovskite structure. researchgate.net

Table 2: Example Crystalline Phases Derivable from a K-Ta-O Precursor and Identifiable by PXRD

| Compound Name | Chemical Formula | Crystal System | Common Application/Significance |

| Potassium Tantalate | KTaO₃ | Cubic (Perovskite) | Dielectric, photocatalyst |

| Tantalum Pentoxide | Ta₂O₅ | Orthorhombic/Monoclinic | High-k dielectric, optical coating osti.gov |

| Potassium Hexatitanate (analogy) | K₂Ti₆O₁₃ | Monoclinic | Photocatalyst, ion exchanger researchgate.netresearchgate.net |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Coordination Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint. rsc.org

For potassium tantalum isopropoxide, vibrational spectroscopy can identify key structural features:

Isopropoxide Ligand Vibrations: The spectra would be dominated by bands corresponding to the C-H stretching and bending modes (around 2850-2980 cm⁻¹ and 1300-1470 cm⁻¹, respectively) and the C-O stretching mode (around 1000-1150 cm⁻¹). The Raman spectrum of isopropanol (B130326) shows characteristic peaks that would be expected to shift upon coordination to the tantalum center. arxiv.org

Ta-O Bond Vibrations: The far-infrared and low-frequency Raman regions (typically below 900 cm⁻¹) are particularly informative, as this is where vibrations involving the heavy tantalum atom occur. Bands in the 500-700 cm⁻¹ range are generally assigned to Ta-O stretching modes. nih.govresearchgate.net The presence of multiple Ta-O bands could indicate different types of isopropoxide ligands (e.g., terminal vs. bridging), analogous to observations in other metal alkoxides.

Analysis of Derived Materials: When used to analyze materials produced from potassium tantalum isopropoxide, such as tantalum oxide, IR and Raman spectroscopy can confirm the formation of the oxide network through the appearance of broad Ta-O-Ta stretching bands. researchgate.netrsc.org For instance, computational and experimental studies on potassium heptafluorotantalate (K₂TaF₇) have assigned specific IR absorption peaks to Ta-related vibrational modes. nih.govsemanticscholar.org

Table 3: Characteristic Vibrational Frequencies for Potassium Tantalum Isopropoxide and Related Species This table compiles typical frequency ranges from spectroscopic studies of metal alkoxides and tantalum oxides.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 2850 - 2980 | C-H stretching of isopropoxide | IR, Raman |

| 1300 - 1470 | C-H bending of isopropoxide | IR, Raman |

| 1000 - 1150 | C-O stretching of isopropoxide | IR, Raman |

| 500 - 700 | Ta-O stretching | IR, Raman nih.govresearchgate.net |

| < 400 | O-Ta-O bending and lattice modes | IR, Raman |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESMS) for Oligomerization and Speciation Studies

Electrospray Ionization Mass Spectrometry (ESMS) has proven to be a powerful tool for investigating the solution-phase behavior of metal alkoxides, which are often highly sensitive to moisture. By using carefully controlled, non-aqueous conditions, ESMS can transfer fragile oligomeric species from solution into the gas phase for mass analysis with minimal fragmentation, providing invaluable insights into their aggregation and speciation.

Research on tantalum alkoxides, particularly the closely related tantalum(V) ethoxide, has demonstrated the utility of ESMS in identifying various cationic cluster species. In studies where tantalum(V) ethoxide was reacted with a Lewis acid, a series of dominant cationic tantalum ethoxide clusters were observed. These findings suggest that tantalum(V) isopropoxide likely forms analogous species in solution. The dominant cationic species observed for tantalum ethoxide include [Ta(OEt)₄]⁺, [Ta₂O(OEt)₇]⁺, [Ta₂(OEt)⚂]⁺, and [Ta₃O(OEt)₁₂]⁺. acs.org The formation of these clusters highlights the complex equilibria present in solutions of tantalum alkoxides.

Collision-Induced Dissociation (CID) experiments are often coupled with ESMS to probe the structure of these gas-phase ions. For instance, the fragmentation patterns of the observed tantalum ethoxide clusters provide clues about their connectivity. At low collision energies, the fragmentation of [Ta₃O(OEt)₁₂]⁺ preferentially results in the loss of neutral Ta(OEt)₅ and the formation of [Ta₂O(OEt)₇]⁺. acs.org This type of analysis helps to build a picture of the oligomeric structures, distinguishing between different possible arrangements of the metal centers and ligands.

The application of ESMS is not limited to cationic species. Studies on other metal alkoxides, such as zirconium(IV) ethoxide, have successfully used ESMS in negative ion mode, often with the addition of a salt like sodium ethoxide to enhance ion formation. In these cases, polymeric species with the general formula [Zrₙ(OEt)₄ₙ₊₁]⁻ (for n=1–5) were identified. rsc.org This indicates that a similar approach could be used to characterize anionic oligomers of tantalum(V) isopropoxide.

Table 1: Representative Tantalum Alkoxide Species Identified by Electrospray Mass Spectrometry

| Ion Formula | m/z (for Ethoxide) | Proposed Structure/Significance | Reference |

| [Ta(OEt)₄]⁺ | 365.1 | Monomeric cationic species | acs.org |

| [Ta₂O(OEt)₇]⁺ | 643.2 | Dinuclear oxo-alkoxide cation | acs.org |

| [Ta₂(OEt)₉]⁺ | 775.3 | Dinuclear alkoxide cation | acs.org |

| [Ta₃O(OEt)₁₂]⁺ | 1053.4 | Trinuclear oxo-alkoxide cation | acs.org |

This table is based on data for tantalum ethoxide, Ta(OEt)₅, as a close analog to tantalum isopropoxide. The m/z values are calculated for the most abundant isotopes.

X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure and Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. It is particularly valuable for amorphous materials and solutions where traditional diffraction techniques are not applicable. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For tantalum compounds, the Ta L₃-edge (corresponding to the excitation of a 2p₃/₂ core electron) is frequently analyzed. A prominent feature of the Ta L₃-edge spectrum is a sharp absorption peak known as a "white line," which arises from the transition of the core electron to unoccupied Ta 5d states. aps.org The intensity and energy position of this white line are directly correlated with the oxidation state of tantalum; an increase in oxidation state leads to a shift of the absorption edge to higher energy. researchgate.net For instance, in studies of amorphous tantalum oxide (a-TaOₓ) films, the Ta L₃-edge peak position systematically increases with the oxygen content, confirming the change in the tantalum oxidation state from a reduced form to Ta(V). researchgate.netresearchgate.net

The EXAFS region, extending several hundred eV above the edge, contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise information about the types of neighboring atoms, their distances from the central tantalum atom (bond lengths), and their coordination numbers.

In studies of the hydrolysis of tantalum ethoxide, EXAFS has been used to follow the structural changes that occur during condensation. These experiments revealed a notable shortening of the Ta–Ta distance as the dimeric precursor, Ta₂(OEt)₁₀, transforms into larger oxo-bridged clusters. rsc.org For the initial dimeric structure, EXAFS analysis confirms a Ta-Ta distance of approximately 3.49 Å, consistent with two edge-sharing octahedra. rsc.org Upon hydrolysis, new, shorter Ta-Ta distances appear, indicative of the formation of Ta-O-Ta linkages. This demonstrates the capability of EXAFS to track the evolution of the local atomic structure during chemical reactions.

Table 2: Selected Structural Parameters for Tantalum Compounds from X-ray Absorption Spectroscopy

| Compound/System | Technique | Parameter | Value | Significance | Reference |

| Tantalum Metal | Ta L₃-edge XANES | White Line | Present, sharp | Indicates vacant 5d states | aps.org |

| Amorphous TaOₓ | Ta L₃-edge XANES | Edge Position | Increases with x | Correlates with Ta oxidation state | researchgate.net |

| Tantalum Ethoxide Dimer | EXAFS | Ta-Ta Distance | ~3.49 Å | Corresponds to edge-sharing octahedra | rsc.org |

| Hydrolyzed Tantalum Ethoxide | EXAFS | Ta-Ta Distance | 3.37 Å | Shortening indicates condensation | rsc.org |

| Amorphous TaOₓ | EXAFS | Ta-O Bond Length | Decreases with x | Reflects changes in local coordination | researchgate.net |

Applications in Advanced Materials Synthesis

Precursors for Tantalum Oxide (Ta₂O₅) Thin Films and Nanoparticles

Tantalum(V) oxide (Ta₂O₅) is a material of significant technological interest owing to its high dielectric constant, high refractive index, and excellent chemical and thermal stability. aip.orgutwente.nl These properties make it suitable for a wide range of applications, including as a dielectric in memory devices, in optical coatings, and as a corrosion-resistant layer. aip.orgutwente.nlnycu.edu.twazonano.com Tantalum alkoxides, including potassium tantalum isopropoxide, are preferred precursors for Ta₂O₅ because they can be converted to the oxide at relatively low temperatures through methods like sol-gel, chemical vapor deposition (CVD), and atomic layer deposition (ALD).

The sol-gel process is a versatile wet-chemistry technique used to produce solid materials from a chemical solution. researchgate.netakjournals.com It involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension of particles), which then undergoes gelation to form a "gel"—a continuous solid network in a liquid medium. Subsequent drying and heat treatment (calcination) convert the gel into a dense ceramic or glass. researchgate.netchalcogen.ro

Using tantalum alkoxides like tantalum ethoxide, researchers have demonstrated that the sol-gel method allows for precise control over the final properties of Ta₂O₅ nanoparticles. chalcogen.roresearchgate.net The morphology, particle size, crystallinity, and optical properties of the nanoparticles can be tailored by carefully adjusting synthesis parameters. researchgate.netakjournals.com For instance, the use of a polysaccharide matrix during the sol-gel synthesis of Ta₂O₅ from tantalum ethoxide resulted in spherical crystalline nanoparticles with diameters in the range of 1-8 nm after calcination at 800°C. chalcogen.ro

The introduction of a bimetallic precursor like potassium tantalum isopropoxide into sol-gel formulations offers a direct route to producing potassium-doped Ta₂O₅ or other mixed oxides with homogeneous elemental distribution. The synthesis parameters remain critical in controlling the final material characteristics.

Table 1: Influence of Sol-Gel Synthesis Parameters on Ta₂O₅ Nanoparticle Characteristics

| Parameter | Effect on Nanoparticle Properties | Research Finding |

|---|---|---|

| Calcination Temperature | Increases crystallinity and particle size. Affects the crystal phase. | Increasing calcination temperature from 400°C to 800°C leads to higher crystallinity and larger, more aggregated particles. researchgate.netakjournals.com A transition to the orthorhombic β-Ta₂O₅ phase occurs at temperatures around 600°C. utwente.nl |

| Aging Time | Promotes particle growth and aggregation. | Longer aging times (e.g., 7 days vs. 1 day) result in bigger and more aggregated nanoparticles. researchgate.net |

| Precursor Concentration | Influences nanoparticle size, morphology, and aggregation. | Higher precursor concentrations can lead to increased particle size and a more significant influence on morphology. researchgate.net |

| Solvent and Stabilizers | Controls hydrolysis/condensation rates and prevents premature precipitation. | The use of stabilizers like diethanolamine (B148213) or solvents like 2-methoxyethanol (B45455) can prevent gelation and yield stable sols suitable for forming thin films. utwente.nlresearchgate.net |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are cornerstone techniques for fabricating high-quality thin films for the semiconductor industry. nycu.edu.twsigmaaldrich.com ALD, in particular, is renowned for its ability to deposit highly conformal, uniform films with precise thickness control at the atomic level, which is essential for creating capacitors in modern high-aspect-ratio memory devices. aip.orgharvard.edu

In these processes, a volatile precursor is introduced into a reaction chamber where it adsorbs onto a substrate and decomposes or reacts with a co-reagent to form the desired thin film. Various tantalum precursors have been successfully used for the ALD and CVD of Ta₂O₅, including tantalum halides, ethoxides, and alkylamides. aip.orgharvard.eduresearchgate.net

Alkoxide precursors like potassium tantalum isopropoxide are valuable for these methods. They undergo reactions with an oxygen source, such as water or oxygen plasma, to deposit Ta₂O₅. For example, ALD using tantalum ethoxide and water produces high-quality films, although it requires relatively high deposition temperatures. spbu.ru Amide precursors, while effective at lower temperatures, can sometimes introduce carbon or nitrogen impurities. harvard.edunih.gov The choice of precursor is a trade-off between volatility, reactivity, deposition temperature, and purity of the resulting film. Films grown by ALD exhibit excellent properties, such as high dielectric constants (around 28) and breakdown fields exceeding 4.5 MV/cm, making them suitable for high-density DRAM capacitors. aip.orgharvard.edu

Table 2: Comparison of Selected Precursors for ALD/CVD of Ta₂O₅ Thin Films

| Precursor | Co-reagent | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Key Film Properties/Remarks |

|---|---|---|---|---|

| Tantalum ethoxide (Ta(OEt)₅) | O₂ Plasma | 250-300 | ~0.5 | Produces pure, amorphous Ta₂O₅ films with density close to bulk. spbu.rumdpi.com |

| Tris(diethylamido)(ethylimido)tantalum (TDEAT) | H₂O | 50-350 | - | Excellent conformality (>35:1 aspect ratio), dielectric constant of ~28. harvard.edu |

| Pentakis(dimethylamino)tantalum (PDMAT) | H₂O | 150-300 | 0.68 | Produces amorphous films with a large optical bandgap (4.1 eV) and high breakdown strength (3.9 MV/cm). aip.org |

| Ta(NtBu)(NEt₂)₂Cp (TBDETCp) | H₂O | Up to 325 | 0.67 | Improved thermal stability over other amides, but can result in high carbon content (~7 at.%). nih.gov |

Synthesis of Mixed-Metal Oxide Materials

The synthesis of mixed-metal oxides often presents the challenge of achieving atomic-level homogeneity. When starting from a mixture of individual metal precursors (e.g., a potassium salt and a tantalum alkoxide), differences in reactivity can lead to phase separation and an inhomogeneous final product. Single-source precursors, which contain all the required metals in a single molecule, are an elegant solution to this problem.

Potassium tantalum isopropoxide is a classic example of a heterobimetallic alkoxide. Such compounds are valuable synthetic intermediates for constructing complex materials. nih.gov The use of single-source precursors ensures that the constituent metals are mixed on a molecular level, which facilitates the formation of homogeneous mixed-oxide phases at lower temperatures than traditional solid-state reactions. nih.govslu.seslu.se

This approach has been used to create a variety of composite materials. For example, processable aluminosilicate (B74896) precursors have been synthesized from mixtures of silica, aluminum hydroxide (B78521), and a group I/II oxide by reacting them with triethanolamine (B1662121) in ethylene (B1197577) glycol. researchgate.net Similarly, trimetallic alkoxide complexes containing Rhenium, Niobium, and Tantalum have been used to produce complex mixed oxides upon thermal decomposition. slu.seslu.se The principle is directly applicable to potassium tantalum isopropoxide for the synthesis of potassium tantalate materials, where the precursor already possesses the desired K-O-Ta linkages that can be preserved during the transformation to the final oxide material.

Perovskite oxides, with the general formula ABO₃, are a class of materials with a wide array of functional properties, including ferroelectricity, piezoelectricity, and high dielectric constants. Potassium tantalate (KTaO₃), a cubic perovskite, is of interest for dielectric applications and as a substrate for growing other functional oxides. epa.gov

Synthesizing phase-pure KTaO₃ can be challenging. Hydrothermal methods have been used to produce nanocubes of alkali tantalates (MTaO₃, where M = Na, K, Rb) from tantalum butoxide, where the pH and concentration of the alkali hydroxide are crucial in controlling the final morphology and composition. researchgate.net Using a single-source precursor like potassium tantalum isopropoxide, which has a built-in K:Ta ratio of 1:1, provides a more direct route to forming the KTaO₃ perovskite structure. The controlled hydrolysis and condensation of this precursor can lead to a gel with a homogeneous distribution of potassium and tantalum, which upon calcination, crystallizes directly into the desired perovskite phase, potentially avoiding the formation of intermediate or undesired phases like K₆Ta₁₀.₈O₃₀, which has a more complex tetragonal tungsten bronze-like structure. researchgate.net

Role in Inorganic Polymer Chemistry and Hybrid Materials Formation

Metal alkoxides are fundamental building blocks in inorganic polymer chemistry. The sol-gel process, at its core, is a polymerization reaction where metal alkoxides undergo hydrolysis and condensation to form M-O-M (in this case, Ta-O-Ta) linkages, creating an inorganic polymer network. The structure of this polymer can be influenced by the presence of other ions, such as the potassium integrated within the potassium tantalum isopropoxide precursor.

This chemistry is also key to forming inorganic-organic hybrid materials. These materials combine the properties of both components, such as the thermal stability and functionality of the inorganic part and the flexibility and processability of the organic polymer. A straightforward method to create such hybrids is to perform the sol-gel reaction of a metal alkoxide precursor within a polymer matrix. For instance, a hybrid coating of tantalum oxide and polydimethylsiloxane (B3030410) (PDMS) was created by mixing tantalum ethoxide with an amine-functionalized PDMS. nih.gov The tantalum ethoxide hydrolyzed and condensed in situ to form Ta₂O₅ particles embedded within the PDMS network, creating a hierarchical surface that was shown to enhance cell proliferation. nih.gov Potassium tantalum isopropoxide could be used in a similar fashion to create hybrid materials that incorporate the specific dielectric or catalytic properties of potassium tantalate within a polymer host.

Furthermore, inorganic materials can be used to modify the properties of polymers. For example, incorporating potassium polytitanate powders into polyamide 6 has been shown to increase the strength of the resulting composite, which has potential applications in electromagnetic radiation absorption. researchgate.net This suggests that potassium tantalate nanoparticles, derived from a precursor like potassium tantalum isopropoxide, could be used as functional fillers to create advanced polymer-matrix composites.

Development of High-k Dielectric Materials for Microelectronics

The compound potassium;propan-2-olate;tantalum(5+), a formulation related to tantalum alkoxides, serves as a critical precursor in the synthesis of tantalum pentoxide (Ta₂O₅), a material of significant interest in the microelectronics industry. Due to its high dielectric constant (high-k), Ta₂O₅ is a leading candidate to replace silicon dioxide (SiO₂) in a variety of electronic components, including dynamic random-access memories (DRAMs) and metal-oxide-semiconductor field-effect transistors (MOSFETs). ias.ac.inwikipedia.org The primary advantage of Ta₂O₅ lies in its ability to store a large amount of charge in a small area with low leakage current, which is essential for the continued miniaturization of integrated circuits. wikipedia.orgnycu.edu.tw

The synthesis of high-quality Ta₂O₅ thin films from tantalum alkoxide precursors is typically achieved through various deposition techniques, such as Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and sol-gel processes. nycu.edu.twyonsei.ac.krnih.gov The choice of deposition method and processing parameters significantly influences the structural and electrical properties of the resulting dielectric film. ias.ac.innycu.edu.tw

Chemical Vapor Deposition (CVD)

In CVD, volatile tantalum alkoxide precursors, such as tantalum(V) ethoxide (Ta(OC₂H₅)₅), are introduced into a reaction chamber where they decompose on a heated substrate to form a thin film of Ta₂O₅. researchgate.netaip.org The process can be enhanced using various energy sources, such as plasma (PECVD) or ultraviolet light (photo-induced CVD), to allow for lower deposition temperatures, which is crucial for compatibility with other semiconductor manufacturing steps. ias.ac.inaip.org

Research has shown that the properties of CVD-grown Ta₂O₅ films are highly dependent on deposition conditions and post-deposition annealing. For instance, photo-induced hot filament CVD can produce crystalline δ-Ta₂O₅ films, with the dielectric constant and leakage current density increasing with the power of the UV lamps used during deposition. ias.ac.in Post-deposition annealing in an oxygen atmosphere is often employed to reduce carbon impurities and improve the stoichiometry of the film, thereby lowering leakage currents. researchgate.netunt.edu As-grown films deposited by photo-induced CVD have demonstrated exceptionally low leakage current densities, on the order of 3.2×10⁻⁷ A·cm⁻² at 10 V. aip.org

Atomic Layer Deposition (ALD)

ALD is a state-of-the-art technique that offers precise, atomic-level control over film thickness and conformality, which is vital for fabricating three-dimensional device architectures. yonsei.ac.kroregonstate.edu The process involves sequential, self-limiting surface reactions of a tantalum precursor, like tantalum(V) ethoxide or pentakis(dimethylamino)tantalum, and a reactant gas, such as water or ozone. yonsei.ac.krresearchgate.net

Studies comparing thermal ALD (using H₂O) and ozone-based ALD (O₃-ALD) with a tantalum ethoxide precursor revealed that O₃-ALD yields films with superior properties. yonsei.ac.kr The O₃-ALD process resulted in a higher growth rate, greater film density, and a higher dielectric constant compared to thermal ALD. yonsei.ac.kr The electrical properties, such as leakage current, are also generally improved with O₃-ALD. yonsei.ac.kr The dielectric constant of Ta₂O₅ can vary significantly depending on the precursor and deposition temperature, with reported values ranging from 14 to over 50. wikipedia.orgaip.org

Sol-Gel Method

The sol-gel technique represents a solution-based approach to synthesizing Ta₂O₅ films. It involves the hydrolysis and condensation of tantalum alkoxides to form a "sol" (a colloidal suspension) that is then applied to a substrate, often by spin-coating. koreascience.kritu.edu.tr The coated substrate is subsequently heated to form a dense oxide film. This method is attractive due to its relative simplicity and low cost. nih.gov

The annealing temperature is a critical parameter in the sol-gel process. Studies on sol-gel derived Ta₂O₅ films have shown that the material remains amorphous at annealing temperatures below 600°C and becomes crystalline at higher temperatures. koreascience.kr The maximum dielectric constant (around 18.6) was achieved for films annealed at 400°C. koreascience.kr Higher annealing temperatures can lead to crystallization, which may increase leakage current due to the formation of grain boundaries. nycu.edu.twkoreascience.kr

Research Findings on Ta₂O₅ Dielectric Properties

The performance of Ta₂O₅ as a high-k dielectric is determined by several key parameters, which are influenced by the synthesis route and subsequent processing.

Table 1: Comparison of Ta₂O₅ Film Properties by Deposition Method

| Deposition Method | Precursor Example | Deposition Temp. (°C) | Dielectric Constant (k) | Growth Rate (Å/cycle) | Leakage Current Density (A·cm⁻²) | Reference(s) |

| Photo-Induced CVD | Tantalum Ethoxide | Low Temperature | Increases with UV power | N/A | ~10⁻⁹ at 1 MV·cm⁻¹ | ias.ac.inresearchgate.net |

| ALD (Thermal) | Tantalum Ethoxide | 250 | ~40 | 0.9 | Lower than PVD/CVD | yonsei.ac.kr |

| ALD (Ozone) | Tantalum Ethoxide | 250 | ~46 | 1.1 | Lower than Thermal ALD | yonsei.ac.kr |

| ALD | Pentakis(dimethylamino)tantalum | 200 | ~14 | 0.68 | ~10⁻⁸ at 1 MV·cm⁻¹ | researchgate.netaip.org |

| Sol-Gel | Tantalum Alkoxide | 400 (Anneal) | 18.6 | N/A | N/A | koreascience.kr |

Doping Ta₂O₅ with other elements, such as hafnium or aluminum, has been explored as a method to further enhance its dielectric properties. researchgate.net Light doping can improve the dielectric constant, reduce fixed charge density, and lower leakage current, making doped Ta₂O₅ a promising material for future metal-oxide-semiconductor devices. researchgate.net

Catalytic Applications and Mechanistic Insights

Lewis Acid Catalysis in Organic Transformations

As a Lewis acid, tantalum(V) isopropoxide can accept electron pairs from donor molecules, thereby activating them towards nucleophilic attack. This property is harnessed in a variety of organic transformations, most notably in the formation of amide and peptide bonds and other electrophilic activation reactions.

The synthesis of amides and peptides is a cornerstone of organic and medicinal chemistry. Tantalum alkoxide catalysts have been shown to be effective in promoting these crucial bond-forming reactions. Research has demonstrated a novel strategy for the chemoselective synthesis of amides through a hydroxy-directed reaction catalyzed by a tantalum alkoxide. In this approach, a hydroxyl group positioned at the β-position of an ester group facilitates the activation of the carbonyl group by the tantalum catalyst, leading to the formation of a wide array of β-hydroxyamides with excellent chemoselectivity. organic-chemistry.org This methodology has been successfully extended to the catalytic synthesis of dipeptide derivatives, a significant challenge in contemporary organic synthesis. organic-chemistry.org

A solvent-free approach for amide bond construction has also been developed using a tantalum catalyst in conjunction with 1-(trimethylsilyl)imidazole. researchgate.net This method is applicable to a broad range of electrophilic amino acid homologues and produces a new class of peptides in high yields without epimerization. researchgate.net The mild reaction conditions are a key advantage of this system. researchgate.net Furthermore, tantalum catalysis has enabled the peptide elongation of unprotected amino acids. capes.gov.br Typically, the poor solubility of unprotected amino acids in organic solvents limits their use. capes.gov.br A tantalum-catalyzed strategy circumvents this by using N-trimethylsilylimidazole to transiently silylate both termini of the amino acid, rendering it soluble and allowing for efficient C-terminal elongation with amino acid esters. capes.gov.br This innovation simplifies the synthesis of peptides, including those with long-chain amino acids and branched structures, by eliminating several protection and deprotection steps. capes.gov.br

Table 1: Tantalum-Catalyzed Amidation and Peptide Synthesis

| Reaction Type | Catalyst System | Key Features | Research Finding |

| Hydroxy-directed Amidation | Tantalum alkoxide | High chemoselectivity for β-hydroxyamides. organic-chemistry.org | Applicable to dipeptide derivative synthesis. organic-chemistry.org |

| Amide Bond Formation | Tantalum catalyst with 1-(trimethylsilyl)imidazole | Solvent-free, mild conditions, high yields, no epimerization. researchgate.net | Creates a new class of peptides. researchgate.net |

| Peptide Elongation | Tantalum catalyst with N-trimethylsilylimidazole | Utilizes unprotected amino acids by in-situ silylation. capes.gov.br | Simplifies synthesis of complex peptides. capes.gov.br |

The Lewis acidity of tantalum(V) compounds allows for the activation of carbonyl groups, making them more susceptible to attack by nucleophiles. nih.gov This is a fundamental principle in many carbon-carbon bond-forming reactions. nih.gov While specific applications of tantalum(V) isopropoxide in classic named reactions like the Mukaiyama aldol (B89426), Michael, or Friedel-Crafts reactions are not extensively documented in readily available literature, the underlying principle of carbonyl activation is well-established. For instance, tantalum(V) halides (TaX₅) have been shown to react with ketones to form octahedral coordination complexes, thereby activating the carbonyl group. nih.gov This activation can lead to subsequent reactions, such as aldol-type additions. nih.gov

The Mukaiyama aldol reaction, which typically employs a Lewis acid to catalyze the addition of a silyl (B83357) enol ether to a carbonyl compound, represents a potential area of application for tantalum(V) isopropoxide, although specific reports are scarce. wikipedia.orgorganic-chemistry.orgtcichemicals.comchem-station.com Similarly, in conjugate addition reactions (Michael additions), Lewis acids can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack. researchgate.net The Friedel-Crafts reaction, another cornerstone of organic synthesis involving electrophilic aromatic substitution, relies on Lewis acid catalysis to generate the electrophile. libretexts.orgnih.govnumberanalytics.commasterorganicchemistry.comyoutube.com While aluminum chloride is the traditional catalyst, the principle of Lewis acidity is central. libretexts.orgnumberanalytics.commasterorganicchemistry.com The potential for tantalum(V) isopropoxide in these areas remains a subject for further investigation.

Polymerization Reactions

Tantalum(V) isopropoxide and related tantalum alkoxides have demonstrated significant utility as catalysts and pre-catalysts in the field of polymer chemistry. Their applications range from the controlled synthesis of polyesters via ring-opening polymerization to the oligomerization and polymerization of unsaturated hydrocarbons.

The ring-opening polymerization (ROP) of cyclic esters is a major route to biodegradable and biocompatible polymers such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). Tantalum alkoxides have emerged as effective initiators for these polymerizations. The mechanism generally proceeds via a coordination-insertion pathway, where the cyclic ester monomer coordinates to the Lewis acidic tantalum center before the alkoxide group initiates the ring-opening by nucleophilic attack.

Studies on tantalum ethoxide (Ta(OEt)₅) have shown that it can polymerize both rac-lactide (LA) and ε-caprolactone (CL). dtic.mil However, the homoleptic alkoxide itself can exhibit poor control over the polymerization, leading to broad molecular weight distributions. dtic.mil To enhance control, tantalum alkoxide complexes supported by various ligands, such as phenoxyimines, have been developed. dtic.mil These modified catalysts have shown improved control over the polymerization of LA and CL, although in some cases at the expense of polymerization speed. dtic.mil The nature of the ligand has a significant impact on the catalytic performance, influencing both the rate and control of the polymerization. acs.org For instance, switching from an electron-donating to an electron-withdrawing ligand has been found to nearly double the reaction rate in the ROP of ε-caprolactone. acs.org Tantalum-based catalysts have also been found to be generally faster than their niobium counterparts in these systems. acs.org

Table 2: Performance of Tantalum Alkoxide Catalysts in Ring-Opening Polymerization

| Catalyst System | Monomer | Key Findings |

| Ta(OEt)₅ | rac-Lactide (LA), ε-Caprolactone (CL) | Active but shows poor control over polymerization. dtic.mil |

| Phenoxyimine-supported Ta(OEt)₅ | rac-Lactide (LA), ε-Caprolactone (CL) | Enhanced polymerization control compared to the homoleptic alkoxide. dtic.mil |

| Phenolketoimine/Catechol-ligated Ta-ethoxide | ε-Caprolactone (CL) | Tantalum species are faster catalysts than niobium analogues; electron-withdrawing ligands increase the rate. acs.org |

Tantalum-based catalysts are also active in the oligomerization and polymerization of unsaturated hydrocarbons like ethylene (B1197577) and propylene. Tantalum complexes, including those with alkoxide ligands, can catalyze the dimerization of 1-olefins. For example, certain tantalum catalysts have shown high activity for the dimerization of propylene. organic-chemistry.org

In the realm of ethylene oligomerization, tantalum-based systems have been investigated for their potential to produce linear α-olefins, which are valuable chemical intermediates. Research has shown that well-defined silica-supported tantalum(III) species can promote the oligo- and polymerization of ethylene without the need for a co-catalyst. researchgate.net While the focus of much industrial olefin polymerization has been on Ziegler-Natta catalysts, which are often titanium-based, organometallic compounds of other transition metals, including tantalum, are of significant research interest. capes.gov.brresearchgate.netyoutube.com Tantalum hydrides supported on sulfated alumina (B75360) have also been shown to catalyze the hydrogenolysis of polypropylene, breaking it down into smaller, branched alkanes. osti.gov

Oxidation and Reduction Catalysis

The application of tantalum(V) isopropoxide in oxidation and reduction catalysis is less documented than its role in Lewis acid and polymerization catalysis. However, related tantalum species have shown notable activity in certain oxidative transformations.

Tantalum carbide (TaC) has been reported as a highly efficient and chemoselective recyclable catalyst for the oxidation of sulfides. organic-chemistry.orgresearchgate.netthieme-connect.com In the presence of hydrogen peroxide, TaC catalyzes the selective formation of sulfoxides under mild and neutral conditions. organic-chemistry.orgresearchgate.netthieme-connect.com The catalytic activity is dependent on the particle size of the tantalum carbide, with smaller particles exhibiting higher activity due to a larger surface area. organic-chemistry.org It is hypothesized that the carbide surface is oxidized by hydrogen peroxide to form active peroxide species that facilitate the oxidation. organic-chemistry.org In a related study, tantalum(V) chloride was also found to be an effective catalyst for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide. researchgate.netcapes.gov.br

While direct catalytic applications of tantalum(V) isopropoxide in common reduction reactions like the hydrosilylation of carbonyls are not widely reported, the broader field of transition metal-catalyzed reductions is extensive. acs.orgmdpi.comresearchgate.net Tantalum's ability to exist in multiple oxidation states suggests potential for its complexes to participate in redox cycles. The hydrolysis of tantalum alkoxides like tantalum(V) ethoxide is a well-known process that leads to the formation of tantalum oxides. google.com These oxides themselves can have catalytic applications, for instance, supported tantalum oxides are used in the methanol (B129727) oxidation reaction. osti.gov

Table 3: Tantalum-Based Catalysts in Oxidation Reactions

| Catalyst | Substrate | Oxidant | Product | Key Features |

| Tantalum Carbide (TaC) | Sulfides | 30% Hydrogen Peroxide | Sulfoxides | Recyclable, high chemoselectivity, mild conditions. organic-chemistry.orgresearchgate.netthieme-connect.com |

| Tantalum(V) Chloride (TaCl₅) | Sulfides | 30% Hydrogen Peroxide | Sulfoxides | Selective oxidation. researchgate.netcapes.gov.br |

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Precursors with Tailored Properties

The fabrication of tantalum oxide (Ta₂O₅) thin films for applications such as high-k dielectrics, optical coatings, and memory devices often utilizes techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). nih.gov The performance of these deposition processes is critically dependent on the properties of the molecular precursor. While traditional precursors like Tantalum(V) ethoxide and isopropoxide are effective, they can have drawbacks, such as leading to carbon impurities in the resulting films or having suboptimal volatility and thermal stability. nih.gov

To overcome these limitations, research is focused on the rational design of new tantalum precursors. One promising approach involves modifying the ligand environment around the tantalum center. For instance, introducing imido ligands (Ta=NR) and N-alkoxy carboxamide ligands can create precursors with enhanced thermal stability and volatility. nih.gov These modifications allow for more precise control over the deposition process, leading to higher quality films. Single-crystal X-ray crystallography has revealed that such complexes can adopt a distorted pentagonal bipyramidal geometry, and thermogravimetric analysis (TGA) has shown them to have clear, single-step weight loss profiles with low nonvolatile residues, making them highly suitable for CVD and ALD applications. nih.gov

Another strategy involves the synthesis of bimetallic alkoxides. These compounds, which contain two different metals in a single molecule, are valuable precursors for creating technologically important mixed-metal oxides. An example is the reaction of a mixed strontium-tantalum ethoxide with a nitrogen-containing ligand to form a new bimetallic precursor, which can be used to deposit strontium-tantalum oxide films with precise stoichiometry. rsc.org

Table 1: Comparison of Tantalum Precursor Properties

| Precursor Type | Key Features | Advantages for Deposition |

|---|---|---|

| Standard Alkoxides (e.g., Ta(OEt)₅) | Simple structure | Readily available |

| Imido-Carboxamides | High tunability, stable imido group | Improved thermal stability, reduced impurities nih.gov |

| Bimetallic Alkoxides | Contains two distinct metals | Precise control over mixed-oxide film stoichiometry rsc.org |

Sustainable Synthesis Routes and Green Chemistry Principles in Tantalum Alkoxide Production

Traditionally, tantalum alkoxides are synthesized from tantalum pentachloride (TaCl₅) and an alcohol in the presence of a base like ammonia (B1221849) to neutralize the liberated HCl. google.comgoogle.com While effective, this method can be complex and may generate significant waste streams. In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly production routes.

Electrochemical synthesis has emerged as a highly promising alternative. bohrium.com This method involves the direct reaction of a sacrificial tantalum anode in the corresponding alcohol (e.g., isopropanol) with a conductive additive. bohrium.com The process is considered more productive, inexpensive, and eco-friendly compared to conventional chemical methods. bohrium.com

Key advantages of the electrochemical route include:

High Purity: Tantalum alkoxides with a purity of 99.97% can be produced, making them suitable for demanding applications in electronic devices. bohrium.com

High Yield: The method demonstrates high current efficiency and electrolysis yield. bohrium.com

Simplicity and Scalability: The process is simpler than traditional chemical syntheses and is amenable to large-scale production. bohrium.com

Reduced Waste: It avoids the use of halide precursors and the generation of ammonium (B1175870) chloride byproducts.

The resulting high-purity tantalum alkoxides, such as Tantalum(V) isopropoxide, can be directly used as precursors for the CVD of tantalum oxide films. bohrium.com

Advanced Characterization Techniques for In-Situ Monitoring of Reaction Pathways

A thorough understanding of the structure, properties, and reaction mechanisms of tantalum alkoxide precursors is essential for optimizing their use. A suite of analytical techniques is employed for their characterization. Standard methods include Fourier-transform infrared (FT-IR) and Raman spectroscopy to identify vibrational modes of the alkoxy groups and the Ta-O bonds, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the compound's structure in solution. bohrium.com Thermal analysis techniques like Thermogravimetry/Differential Thermal Analysis (TG/DTA) are used to assess the volatility and decomposition behavior of the precursors, which is critical for CVD and ALD process development. bohrium.com